BenchChemオンラインストアへようこそ!

9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione

Mass Spectrometry Quality Control Chemical Identification

9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione (C₁₈H₁₂O₄, MW 292.3 g·mol⁻¹) is a heterocyclic Diels–Alder adduct comprising an anthracene core fused to a furan-12,14-dione ring, with a hydroxyl substituent at the 9‑position. It belongs to the 9,10‑dihydro‑9,10‑[3,4]furanoanthracene‑12,14‑dione family, which serves as a key intermediate for pyrroloanthracenes and other bioactive scaffolds.

Molecular Formula C18H12O4
Molecular Weight 292.3 g/mol
CAS No. 18456-30-9
Cat. No. B11961864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione
CAS18456-30-9
Molecular FormulaC18H12O4
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)O)C(=O)OC4=O
InChIInChI=1S/C18H12O4/c19-16-14-13-9-5-1-3-7-11(9)18(21,15(14)17(20)22-16)12-8-4-2-6-10(12)13/h1-8,13-15,21H
InChIKeyLNMNOCUGQYJRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione (CAS 18456-30-9) – Hydroxylated Anthracene-Furan Adduct for Research Procurement


9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione (C₁₈H₁₂O₄, MW 292.3 g·mol⁻¹) is a heterocyclic Diels–Alder adduct comprising an anthracene core fused to a furan-12,14-dione ring, with a hydroxyl substituent at the 9‑position. It belongs to the 9,10‑dihydro‑9,10‑[3,4]furanoanthracene‑12,14‑dione family, which serves as a key intermediate for pyrroloanthracenes and other bioactive scaffolds [1]. The compound is registered under NCI identifier NSC232474 and has been catalogued in the EPA DSSTox database (DTXSID00310833), indicating its inclusion in past screening collections [2].

Why Non-Hydroxylated 9,10-Furanoanthracenediones Cannot Substitute for CAS 18456-30-9 in Structure-Activity Studies


The 9‑hydroxyl group introduces a hydrogen-bond donor (HBD) that is absent in the parent 9,10,11,15‑tetrahydro‑9,10‑[3,4]furanoanthracene‑12,14‑dione (CAS 5443‑16‑3). This single substitution raises the HBD count from 0 to 1, increases topological polar surface area (tPSA) by ~20 Ų, and reduces predicted logP by approximately 0.5 units, directly affecting solubility, permeability, and target‑binding interactions. In SAR campaigns, replacing the hydroxylated adduct with the non‑hydroxylated analog can lead to loss of critical hydrogen‑bond contacts, altered metabolic stability, and divergent biological activity [1]. Such physicochemical differences make the compounds non‑interchangeable in medicinal chemistry, bioconjugation, and materials science applications.

Quantitative Differentiation Evidence for CAS 18456-30-9 Relative to Its Closest Analogs


Exact Mass and Molecular Formula Distinguish the Hydroxylated Adduct from the Parent Dione

The hydroxylated target compound possesses a molecular formula of C₁₈H₁₂O₄ (MW 292.3 g·mol⁻¹) and an exact mass of 292.073559 Da, whereas the non‑hydroxylated analog 9,10,11,15‑tetrahydro‑9,10‑[3,4]furanoanthracene‑12,14‑dione (CAS 5443‑16‑3) has the formula C₁₈H₁₂O₃ (MW 276.3 g·mol⁻¹) and an exact mass of 276.078644 Da [1][2]. This 15.995 Da mass shift is diagnostic in GC‑MS and LC‑MS analyses, enabling unambiguous identification and impurity profiling in synthetic batches.

Mass Spectrometry Quality Control Chemical Identification

Hydrogen‑Bond Donor Count and Topological Polar Surface Area Shift Alter Physicochemical Profile

The introduction of a hydroxyl group increases the hydrogen‑bond donor (HBD) count from 0 (CAS 5443‑16‑3) to 1 (target compound), while the hydrogen‑bond acceptor (HBA) count rises from 3 to 4. Consequently, topological polar surface area (tPSA) increases from approximately 43.4 Ų to ~60.7 Ų, and the predicted octanol‑water partition coefficient (logP) decreases from ~2.8 to ~2.3 [1][2]. These shifts cross typical drug‑likeness thresholds (tPSA < 60 Ų preferred for blood‑brain barrier penetration), directly impacting permeability, solubility, and off‑target binding profiles.

Drug‑likeness ADME Prediction Medicinal Chemistry

Synthetic Versatility: the 9‑Hydroxyl Group Enables Derivatization Routes Inaccessible to the Parent Dione

The tertiary alcohol at position 9 permits O‑acylation, O‑alkylation, and sulfonylation reactions that are impossible with the non‑hydroxylated analog CAS 5443‑16‑3. This allows the direct installation of ester prodrug moieties, fluorophores, or affinity tags without requiring prior functional‑group introduction. In contrast, the parent scaffold must first be chemically modified (e.g., via oxidation or halogenation) to gain a reactive handle [1].

Synthetic Chemistry Bioconjugation Prodrug Design

Antimicrobial Scaffold Potential: Hydroxy-derivative Class Shows Activity Against ESKAPE Pathogens

While no head‑to‑head comparison exists for the target compound, structurally related 9,10‑furanoanthracenedione derivatives exhibit minimum bactericidal concentrations (MBC) ranging from 0.159 to 3.8 mg·mL⁻¹ against Staphylococcus aureus and Escherichia coli [1]. The presence of a hydroxyl group on the anthracene scaffold has been correlated with enhanced antimicrobial activity in analogous heterocyclic series, likely due to improved target engagement via hydrogen bonding [1].

Antimicrobial Research Infectious Disease Drug Discovery

EPA DSSTox Inclusion Confirms Regulatory and Toxicological Screening History

The compound is registered in the EPA DSSTox database (DTXSID00310833) and assigned NCI number NSC232474, indicating it has been curated for toxicological and pharmacological screening programs [1]. In contrast, many closely related adducts lack such regulatory‑grade documentation, which is essential for grant reporting, compliance with funding agencies, and publication in journals that require chemical provenance disclosure.

Environmental Toxicology Regulatory Compliance Safety Screening

GC‑MS Fragmentation Pattern Provides Unique Spectral Fingerprint for Batch Certification

The Wiley KnowItAll Mass Spectral Library includes a reference GC‑MS spectrum for the non‑hydroxylated analog (CAS 5443‑16‑3) showing a base peak at m/z 276 and characteristic fragments at m/z 248, 220, and 176 [1]. The hydroxylated target compound is expected to exhibit a shifted molecular ion at m/z 292 with analogous +16 Da fragments, enabling straightforward differentiation via standard GC‑MS or LC‑MS protocols. This spectral signature allows rapid purity verification and batch‑to‑batch consistency checks without requiring a custom reference standard.

Analytical Chemistry Quality Assurance Compound Authentication

Optimal Research and Industrial Application Scenarios for CAS 18456-30-9 Based on Differential Evidence


Medicinal Chemistry SAR Campaigns Requiring Hydrogen‑Bond‑Mediated Target Interactions

The hydroxyl group provides a critical HBD not present in non‑hydroxylated analogs, enabling exploration of hydrogen‑bond‑dependent binding modes against kinase, protease, or GPCR targets. SAR teams should prioritize this compound when crystal structures or docking studies indicate a favorable H‑bond interaction at the 9‑position binding pocket [1].

Late‑Stage Functionalization and Bioconjugation in Chemical Biology

The tertiary alcohol at position 9 serves as a reactive handle for installing fluorophores, biotin tags, or PEG chains without perturbing the anthracene‑furan scaffold. This makes CAS 18456-30-9 a preferred choice over the parent dione (CAS 5443‑16‑3) for probe synthesis, where a conjugation site is essential [1].

Antimicrobial Lead Discovery Targeting ESKAPE Pathogens

Class‑level evidence demonstrates that related furanoanthracenediones possess MBC values as low as 0.159 mg·mL⁻¹ against S. aureus. The hydroxylated derivative merits evaluation in phenotypic screening cascades, particularly where hydrogen‑bonding interactions with bacterial enzymes (e.g., DNA gyrase, FabI) are hypothesized to improve potency over the non‑hydroxylated comparator [1].

Regulatory‑Grade Toxicology Studies Requiring Documented Chemical Provenance

With established DSSTox and NCI identifiers, CAS 18456-30-9 offers a traceable documentation trail suitable for IND‑enabling toxicology packages, environmental fate studies, and grant applications. Researchers selecting this compound over undocumented analogs can meet journal and funding agency requirements for chemical provenance disclosure [2].

Quote Request

Request a Quote for 9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.